1-Benzyl-3-[(4-hydroxybenzoyl)amino]thiourea
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Overview
Description
1-Benzyl-3-[(4-hydroxybenzoyl)amino]thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a benzyl group, a hydroxybenzoyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[(4-hydroxybenzoyl)amino]thiourea typically involves the reaction of benzyl isothiocyanate with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-[(4-hydroxybenzoyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the hydroxybenzoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-Benzyl-3-[(4-oxobenzoyl)amino]thiourea.
Reduction: Formation of 1-Benzyl-3-[(4-hydroxybenzyl)amino]thiourea.
Substitution: Formation of various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3-[(4-hydroxybenzoyl)amino]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(4-hydroxybenzoyl)amino]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The hydroxybenzoyl moiety plays a crucial role in these interactions by providing additional binding sites.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-[(4-methoxybenzoyl)amino]thiourea: Similar structure but with a methoxy group instead of a hydroxy group.
1-Benzyl-3-[(4-chlorobenzoyl)amino]thiourea: Contains a chloro group instead of a hydroxy group.
1-Benzyl-3-[(4-nitrobenzoyl)amino]thiourea: Contains a nitro group instead of a hydroxy group.
Uniqueness
1-Benzyl-3-[(4-hydroxybenzoyl)amino]thiourea is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable compound for medicinal chemistry and biological research.
Properties
IUPAC Name |
1-benzyl-3-[(4-hydroxybenzoyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-13-8-6-12(7-9-13)14(20)17-18-15(21)16-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H,17,20)(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWFBJNEFHEUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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